Dipropyl chloromethylphosphonate

Description

Structural Classification and Research Significance of Chloromethylphosphonates

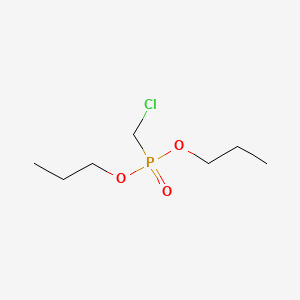

Chloromethylphosphonates are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chloromethyl group (-CH2Cl), and single-bonded to two alkoxy groups. Dipropyl chloromethylphosphonate specifically features two propoxy groups (-OCH2CH2CH3) attached to the phosphorus atom.

The general structure of a dialkyl chloromethylphosphonate is as follows:

Where 'R' represents an alkyl group. In the case of this compound, R is the propyl group (CH3CH2CH2-).

The research significance of these compounds lies in their utility as synthetic intermediates. The presence of the electrophilic carbon in the chloromethyl group allows for reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to their application in the synthesis of various phosphonate (B1237965) derivatives with potential applications in medicinal chemistry and materials science.

Table 1: General Properties of a Representative Alkyl Chloromethylphosphonate (Diethyl Chloromethylphosphonate)

| Property | Value |

| Molecular Formula | C5H12ClO3P |

| Molecular Weight | 186.57 g/mol |

| Boiling Point | 109-110 °C at 10 mmHg |

| Density | 1.2 g/mL at 25 °C |

| Refractive Index | n20/D 1.437 |

Note: Specific experimental data for this compound is not widely available in published literature. The data presented here for diethyl chloromethylphosphonate is for illustrative purposes to represent the general characteristics of short-chain alkyl chloromethylphosphonates.

Historical Context and Evolution of Research on Organophosphorus Compounds

The field of organophosphorus chemistry has a rich and complex history dating back to the 19th century. Early research in this area was driven by fundamental scientific curiosity. In the 1820s, Lassaigne investigated the reaction between alcohol and phosphoric acid, laying some of the earliest groundwork. sigmaaldrich.com The first synthesis of an organophosphorus compound, triethyl phosphate (B84403), is credited to Franz Anton Voegeli in 1848. sigmaaldrich.com A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont in 1854, which was later identified as a cholinesterase inhibitor. sigmaaldrich.comsigmaaldrich.com

The 20th century saw a dramatic acceleration in organophosphorus research, largely spurred by the discovery of their potent biological activities. In the 1930s, German chemist Gerhard Schrader and his team at IG Farbenindustrie systematically synthesized thousands of organophosphorus compounds in their search for new insecticides. nih.gov This research led to the development of highly effective pesticides but also to the creation of potent nerve agents like tabun (B1200054) and sarin. sigmaaldrich.comnih.gov This dual-use nature has been a defining characteristic of organophosphorus chemistry ever since. After World War II, the knowledge gained from this intensive research became more widespread, leading to the development of a vast array of commercial pesticides and influencing the direction of academic and industrial research in the decades that followed. sigmaaldrich.com

Foundational Research on this compound and Related Alkyl Chloromethylphosphonates

While specific foundational research focused exclusively on this compound is limited in the public domain, the general synthetic routes and reactivity patterns of alkyl chloromethylphosphonates are well-established. Much of the understanding of this class of compounds is derived from studies on more common analogs like diethyl chloromethylphosphonate.

The synthesis of dialkyl chloromethylphosphonates is typically achieved through variations of the Michaelis-Arbuzov reaction. This reaction, a cornerstone of organophosphorus chemistry, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the case of chloromethylphosphonates, this would involve the reaction of a trialkyl phosphite with chloromethylating agents.

Foundational research has established that the chloromethyl group of these phosphonates is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making them versatile precursors for more complex phosphonate derivatives. For instance, the reaction with amines, thiols, or carbanions can lead to the corresponding aminomethylphosphonates, thiomethylphosphonates, or functionalized alkylphosphonates, respectively. These derivatives are of interest for their potential biological activities and as ligands in coordination chemistry.

The reactivity of the P-C bond and the influence of the alkoxy groups on the phosphorus center have also been areas of fundamental investigation. The nature of the alkyl groups (e.g., ethyl vs. propyl) can influence the steric and electronic properties of the molecule, thereby affecting its reactivity and physical properties. However, detailed comparative studies that specifically delineate the unique properties of this compound are not extensively documented in readily accessible scientific literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6884-42-0 |

|---|---|

Molecular Formula |

C7H16ClO3P |

Molecular Weight |

214.63 g/mol |

IUPAC Name |

1-[chloromethyl(propoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C7H16ClO3P/c1-3-5-10-12(9,7-8)11-6-4-2/h3-7H2,1-2H3 |

InChI Key |

YKMUHKQSUBZERU-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(CCl)OCCC |

Canonical SMILES |

CCCOP(=O)(CCl)OCCC |

Other CAS No. |

6884-42-0 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Synthetic Methodologies for Dipropyl Chloromethylphosphonate and Analogous Structures

Established Synthetic Pathways for Chloromethylphosphonates

Michaelis-Arbuzov Reaction in Phosphonate (B1237965) Synthesis

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, stands as a primary method for the synthesis of phosphonates, including chloromethylphosphonate derivatives. wikipedia.orgmdpi.comnih.gov Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), into a pentavalent phosphorus species upon reaction with an alkyl halide. wikipedia.orgjk-sci.com

The mechanism initiates with a nucleophilic attack (SN2) by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgjk-sci.com This step forms a quasi-phosphonium salt as an intermediate. wikipedia.org Subsequently, a halide ion, displaced in the initial attack, dealkylates the intermediate in a second SN2 reaction, leading to the formation of the final phosphonate product and a new alkyl halide. wikipedia.orgjk-sci.com

For the synthesis of dialkyl chloromethylphosphonates, such as dipropyl chloromethylphosphonate, the reaction would typically involve a trialkyl phosphite and chloroiodomethane (B1360106) or dichloromethane. The reactivity of the alkyl halide is a critical factor, with the general trend being R'–I > R'–Br > R'–Cl. jk-sci.com While primary alkyl halides are highly reactive, secondary and tertiary halides are generally less effective. jk-sci.com The reaction often requires elevated temperatures, typically between 120°C and 160°C, to proceed to completion. wikipedia.org

Recent advancements have introduced variations to the classical Michaelis-Arbuzov reaction, including the use of Lewis acid catalysts, which can facilitate the reaction at room temperature. nih.govorganic-chemistry.org Additionally, photochemical methods have been developed for the synthesis of arylphosphonates. mdpi.com

Atherton-Todd Reaction and its Application in Phosphonate Chemistry

The Atherton-Todd reaction, first reported in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, provides an alternative and versatile route for the synthesis of various phosphorus compounds, including phosphonates. beilstein-journals.orgnih.govwikipedia.org This reaction initially focused on the preparation of phosphoramidates from dialkyl phosphites and amines in the presence of carbon tetrachloride and a base. beilstein-journals.orgnih.gov However, its scope has since expanded to include the synthesis of other organophosphorus compounds.

The mechanism of the Atherton-Todd reaction has been a subject of discussion, with two primary pathways proposed. beilstein-journals.org The first involves the in-situ formation of a dialkyl chlorophosphate intermediate, which then reacts with a nucleophile. beilstein-journals.orgwikipedia.org The second proposed mechanism suggests the formation of a dialkyl trichloromethylphosphonate intermediate. beilstein-journals.org The reaction is typically carried out using a base, which can be a primary, secondary, or tertiary amine. wikipedia.org

In the context of chloromethylphosphonate synthesis, the Atherton-Todd reaction offers a method for the chlorination of a dialkyl H-phosphonate, such as dipropyl H-phosphonate, using a chlorinating agent like carbon tetrachloride. researchgate.net The resulting chlorinated intermediate can then be further manipulated. The reaction conditions have been optimized over the years, with modifications aimed at improving yields and simplifying purification processes. nih.gov For instance, the use of air as a radical initiator has been explored in modified Atherton-Todd reactions for the synthesis of P-N bonds. nih.gov

Alternative Halomethylation and Phosphonylation Strategies

Beyond the classical Michaelis-Arbuzov and Atherton-Todd reactions, other strategies exist for the synthesis of chloromethylphosphonates. These alternative methods often focus on different approaches to either introduce the chloromethyl group (halomethylation) or to form the carbon-phosphorus bond (phosphonylation).

One notable strategy involves the direct phosphonylation of halomethyl-containing substrates. For instance, the reaction of a metal salt of a dialkyl phosphite with a dihalomethane can yield the corresponding halomethylphosphonate.

Another approach involves the modification of existing phosphonate structures. For example, α-hydroxymethylphosphonates can be converted to their corresponding chloromethyl derivatives through treatment with a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride. This method allows for the late-stage introduction of the chlorine atom.

Furthermore, free radical-mediated reactions have emerged as a powerful tool for C-P bond formation. rsc.org These reactions can involve the addition of phosphorus-centered radicals to suitable carbon-based acceptors or the coupling of carbon-centered radicals with phosphorus-containing species. rsc.org Photocatalysis, in particular, has enabled the development of novel C-P bond-forming reactions under mild conditions. rsc.org

Advanced Strategies for Stereoselective Synthesis of Chloromethylphosphonates

The presence of a stereogenic center at the phosphorus atom or at the α-carbon in chloromethylphosphonates has driven the development of advanced synthetic strategies to control the stereochemical outcome of the reaction.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ddugu.ac.inslideshare.net This is often achieved through the use of chiral auxiliaries or chiral catalysts. ddugu.ac.inresearchgate.net

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. ddugu.ac.inresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net In the context of chloromethylphosphonate synthesis, a chiral auxiliary could be attached to the phosphonate moiety to influence the stereoselective formation of the C-P bond or subsequent modifications. Evans' chiral oxazolidinones are a well-known class of auxiliaries that have been successfully employed in a variety of asymmetric transformations. researchgate.net

Chiral catalysts, on the other hand, are used in substoichiometric amounts to control the stereoselectivity of a reaction. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. The development of chiral catalysts for C-P bond formation is an active area of research. For example, chiral catalysts have been used in the enantioselective synthesis of phosphonates through mechanisms related to the Atherton-Todd reaction. researchgate.net

Diastereoselective Control in Carbon-Phosphorus Bond Formation

When a molecule contains more than one stereocenter, the relationship between the stereoisomers can be that of diastereomers. Diastereoselective synthesis focuses on controlling the formation of these diastereomers. researchgate.net

In the synthesis of chloromethylphosphonates, diastereoselective control can be crucial when a chiral center already exists in the starting material or is formed during the reaction in addition to the phosphorus stereocenter. For example, the addition of a chiral phosphorus-containing nucleophile to an aldehyde or ketone can lead to the formation of two diastereomeric products. nih.gov The diastereomeric ratio of the products can be influenced by factors such as the nature of the reactants, the reaction conditions, and the presence of a catalyst. nih.gov

Recent research has demonstrated that stereogenic phosphorus can induce the diastereoselective formation of a chiral carbon center during nucleophilic addition reactions. nih.gov By carefully selecting the chiral phosphorus reagent and the reaction conditions, high diastereoselectivities (d.r.) of over 99:1 have been achieved in the synthesis of α-hydroxy phosphinates and phosphine (B1218219) oxides. nih.gov This principle can be extended to the synthesis of chiral chloromethylphosphonates, where the stereochemistry at both the phosphorus and carbon atoms can be controlled.

Emerging Synthetic Approaches to Phosphonate Building Blocks

The synthesis of phosphonates, including functionalized variants like this compound, is continually evolving. Beyond traditional methods, emerging approaches focus on creating complex and diverse phosphonate structures with high efficiency and selectivity. These advanced methodologies are crucial for accessing novel compounds for various applications.

The formation of the robust carbon-phosphorus (C-P) bond is central to phosphonate synthesis. Organometallic reagents serve as powerful tools in this regard, acting as carbon nucleophiles that can be coupled with phosphorus electrophiles. While classic reagents like Grignard and organolithium compounds are widely used, newer strategies involving organoboranes have gained traction for their functional group tolerance and versatility in cross-coupling reactions. chadsprep.comyoutube.com

A significant development in this area is the synthesis of phosphonate-substituted aryl boronate esters, which can then participate in palladium-catalyzed cross-coupling reactions. ncl.ac.uk For instance, a common route involves the palladium-catalyzed borylation of an aryl bromide bearing a phosphonate group to create a phosphonate-substituted pinacol (B44631) boronate ester. ncl.ac.uk This organoborane intermediate can subsequently undergo Suzuki-Miyaura cross-coupling with various aryl bromides to yield complex biaryl phosphonates. ncl.ac.uk Regioselective iridium-catalyzed C-H borylation of aryl phosphonates represents another advanced method to generate the necessary organoborane precursors. ncl.ac.uk

These methods are advantageous for creating specifically substituted aryl phosphonates, which are challenging to synthesize using traditional approaches like the Michaelis-Arbuzov reaction that typically requires alkyl halides. ncl.ac.ukyoutube.com

Table 1: Organometallic Approaches to Phosphonate Synthesis

| Reagent Type | General Reaction | Key Features |

| Organoboranes | Suzuki-Miyaura Cross-Coupling | High functional group tolerance; allows for the synthesis of complex biaryl phosphonates. ncl.ac.uk |

| Organozinc | Negishi Cross-Coupling | Involves transmetalation from organolithium or Grignard reagents; used for coupling with aryl bromides. ncl.ac.uk |

| Organolithium | Nucleophilic Attack / Transmetalation | Highly reactive; often used to generate other, less reactive organometallic reagents. youtube.com |

| Grignard Reagents | Nucleophilic Attack | Common organometallic reagents used in various C-C and C-heteroatom bond formations. youtube.com |

Multicomponent reactions (MCRs) represent a highly efficient strategy in modern synthetic chemistry, allowing for the construction of complex molecules from three or more simple starting materials in a single step. researchgate.net This approach is particularly valuable in organophosphorus chemistry for generating diverse libraries of highly functionalized heterocyclic phosphonates. researchgate.netbeilstein-journals.org MCRs are prized for their atom economy, procedural simplicity, and ability to create structural complexity rapidly. researchgate.net

A prominent example is the Kabachnik-Fields reaction, also known as the phospha-Mannich condensation. researchgate.net This reaction involves the one-pot condensation of an oxo compound (aldehyde or ketone), an amine, and a dialkyl phosphite (like diisopropyl phosphite) to form α-aminophosphonates. researchgate.netchemicalbook.com This methodology has been adapted to produce a wide array of complex structures. For instance, a one-pot, solvent-free diastereoselective MCR between 2-formylbenzoic acid, an amine, and dimethyl phosphonate has been developed to afford isoindolin-1-one-3-phosphonates. beilstein-journals.org

Furthermore, MCRs have been employed to synthesize various phosphorylated heterocycles. A three-component reaction of a pyrone, a hydrazine (B178648) derivative, and diethyl phosphonate can yield pyrazolylphosphonates. beilstein-journals.org Similarly, catalyst-free MCRs are used to create complex structures, highlighting the efficiency and broad applicability of these methods in building sophisticated phosphonate-containing molecules. beilstein-journals.org

Table 2: Examples of Multicomponent Reactions in Phosphonate Synthesis

| Reaction Name | Components | Product Type |

| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Dialkyl Phosphite | α-Aminophosphonates researchgate.net |

| Isoindolinone Synthesis | 2-Formylbenzoic Acid, Amine, Dimethyl Phosphonate | (Isoindolin-1-one-3-yl)phosphonates beilstein-journals.org |

| Pyrazolylphosphonate Synthesis | Pyrone, Hydrazine Derivative, Diethyl Phosphonate | Pyrazolylphosphonates beilstein-journals.org |

| Aziridinylphosphonate Synthesis | α-Diazophosphonate, Nitrosoarene, Alkyne | Multifunctionalized Aziridinylphosphonates beilstein-journals.org |

Mechanistic Investigations of Reactions Involving Dipropyl Chloromethylphosphonate

Reaction Mechanism Elucidation at the Phosphorus Center

The phosphorus atom in dipropyl chloromethylphosphonate is the primary site for chemical reactions, particularly nucleophilic substitution. Elucidating the mechanisms of these reactions involves detailed studies of reaction pathways, the role of transient species like transition states, and the influence of the surrounding chemical environment.

Nucleophilic Substitution Pathways and Transition State Characterization

Nucleophilic substitution at the phosphoryl center is a cornerstone of phosphonate (B1237965) chemistry. These reactions can proceed through different mechanistic pathways, primarily distinguished as either a concerted, single-step process (S_N2-type) or a stepwise process involving a stable intermediate.

In a concerted mechanism , the attacking nucleophile forms a bond with the phosphorus atom at the same time as the bond to the leaving group is broken. This process goes through a single, high-energy transition state. For phosphoryl compounds, this is often a trigonal bipyramidal (TBP) structure where the incoming nucleophile and the leaving group occupy the apical (top and bottom) positions.

In a stepwise mechanism , the reaction proceeds through a distinct, relatively stable pentacoordinate intermediate, which is also typically a trigonal bipyramidal species. This intermediate then breaks down in a separate step to form the final products.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in distinguishing between these pathways for related compounds. A DFT study on the alkaline hydrolysis of dimethyl chloromethylphosphonate revealed that the reaction proceeds through a stepwise mechanism involving the formation of a stable pentacoordinate intermediate. acs.org The presence of the electron-withdrawing chloromethyl group is known to increase the reactivity of the phosphorus center compared to unsubstituted alkylphosphonates like diethyl methylphosphonate. nih.gov

The stability of the transition states and intermediates is a key determinant of the reaction pathway. For chloromethylphosphonates, a significant finding from DFT studies is the competition between P-O bond cleavage (hydrolysis of the ester) and P-C bond cleavage. The sequential substitution of chlorine atoms on the methyl group stabilizes the transition states and intermediates that lead to P-C bond cleavage. acs.org While dimethyl chloromethylphosphonate is predicted to undergo exclusive P-O bond cleavage during hydrolysis, the trichlorinated analog is predicted to favor P-C bond scission. acs.org

Kinetic studies on the hydrolysis of related compounds, such as p-nitrophenyl ethyl chloromethylphosphonate, in various media like micellar solutions, further probe these mechanisms. The reaction rates are influenced by factors that affect the stability of the transition state, including the properties of the solvent and the presence of electrolytes. rsc.orgrsc.org

Proton Transfer and Dissociation Phenomena in Phosphonate Chemistry

Proton transfer is a fundamental step in many chemical reactions, especially those occurring in acidic or basic solutions. In the context of this compound, proton transfer is integral to its hydrolysis under both acidic and alkaline conditions.

Alkaline Hydrolysis: Under basic conditions, the nucleophile is the hydroxide (B78521) ion (OH⁻). The reaction begins with the direct attack of the potent hydroxide nucleophile on the phosphorus center. Proton transfer phenomena occur in the final stages of the reaction sequence, where the initially formed phosphonate anion is protonated by the solvent (e.g., water) upon workup to yield the final acid product.

The dissociation of the final product, chloromethylphosphonic acid, is also governed by proton transfer. As a phosphonic acid, it is a dibasic acid, meaning it can donate two protons. The pKa values associated with these dissociation steps determine the charge state of the molecule at a given pH.

Role of Electronic and Steric Effects on Reaction Kinetics and Mechanisms

The rate and mechanism of reactions involving this compound are significantly influenced by both electronic and steric effects. These factors relate to the electron distribution within the molecule and the physical bulk of its constituent groups, respectively.

Electronic Effects: The chloromethyl (-CH₂Cl) group plays a crucial role through its electron-withdrawing inductive effect. The electronegative chlorine atom pulls electron density away from the phosphorus center. This effect makes the phosphorus atom more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles. This is demonstrated by the increased hydrolysis rate of diethyl chloromethylphosphonate compared to diethyl methylphosphonate. nih.gov In some cases, changing the electronic nature of the substituents can even alter the reaction's course. For example, while diphenyl chloromethylphosphonate undergoes chlorination under certain conditions with phosphorus pentachloride, it resists the P-C bond cleavage seen in other analogs. cdnsciencepub.com

Steric Effects: Steric hindrance refers to the obstruction of a reaction site by bulky chemical groups. In the case of this compound, the propyl groups (-CH₂CH₂CH₃) are bulkier than methyl or ethyl groups. Generally, increasing the steric bulk of the alkoxy groups on a phosphonate ester decreases the rate of nucleophilic substitution. This is because the bulky groups hinder the approach of the incoming nucleophile to the phosphorus center. Therefore, the rate of hydrolysis for dialkyl phosphonates typically follows the order: dimethyl > diethyl > dipropyl, assuming all other factors are equal. nih.govmdpi.com

The interplay between these effects is critical. While the propyl groups may slow the reaction due to steric hindrance, the electronic activation provided by the chloromethyl group ensures the compound remains highly reactive.

| Effect | Description | Impact on this compound | Source |

|---|---|---|---|

| Electronic (Inductive) | The -CH₂Cl group withdraws electron density from the phosphorus center. | Increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This generally increases the reaction rate. | nih.gov |

| Steric Hindrance | The propyl groups are sterically bulky compared to smaller alkyl groups like methyl or ethyl. | Hinders the approach of nucleophiles to the phosphorus center. This generally decreases the reaction rate compared to less hindered analogs. | nih.govmdpi.com |

Computational Chemistry in Mechanistic Studies of Chloromethylphosphonates

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a level of detail that is often inaccessible through experiments alone. Techniques like Density Functional Theory and Molecular Dynamics simulations provide a molecular-level picture of reaction pathways, transition states, and the dynamic behavior of molecules.

Density Functional Theory (DFT) for Transition State Analysis and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly powerful for studying reaction mechanisms by calculating the potential energy surface of a reaction. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For chloromethylphosphonates, DFT calculations have been pivotal in understanding their reactivity. A study on the alkaline hydrolysis of a series of dimethyl α-chlorinated methylphosphonates provided detailed insights into the reaction's energetics. acs.org The calculations mapped out the energy profile for the reaction, showing the relative energies of the reactants, the pentacoordinate intermediate, the transition states connecting them, and the products.

These studies confirmed that the reaction proceeds via a stepwise mechanism and, crucially, allowed for the analysis of competing reaction channels. By comparing the energy barriers for P-O bond cleavage versus P-C bond cleavage, researchers could predict which pathway is more favorable. The results showed that the degree of chlorination on the methyl group is the deciding factor: P-O cleavage is favored for dimethyl chloromethylphosphonate, while P-C cleavage becomes dominant for the trichlorinated analog due to the increased stability of the resulting carbanion. acs.org

| Compound | Favored Reaction Pathway | Reasoning (based on DFT) | Source |

|---|---|---|---|

| Dimethyl methylphosphonate | P-O Cleavage | High energy barrier for forming an unstable CH₃⁻ carbanion. | acs.org |

| Dimethyl chloromethylphosphonate | P-O Cleavage | Energy barrier for P-C cleavage is still significantly higher than for P-O cleavage. | acs.org |

| Dimethyl trichloromethylphosphonate | P-C Cleavage | The stability of the CCl₃⁻ carbanion significantly lowers the energy barrier for P-C cleavage, making it the preferred pathway. | acs.org |

Molecular Dynamics Simulations of Phosphonate Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike DFT, which focuses on the static energetics of a reaction, MD provides a dynamic picture of how molecules behave, interact, and react in a solution or other complex environment.

While specific MD simulation studies focusing on the reaction mechanisms of this compound are not widely available, the technique is broadly applied to understand the behavior of related phosphonate systems. For example, MD simulations have been used to study the interaction of phosphonates with surfaces, which is relevant to their application as corrosion inhibitors or scale inhibitors in industrial water systems. nih.gov These simulations can reveal how the phosphonate molecules orient themselves on a surface and identify the key interactions, such as electrostatic forces between the phosphonate oxygen atoms and metal ions on the surface. nih.gov

In the context of reactivity, MD can be combined with quantum mechanics (QM/MM methods) to simulate a chemical reaction within its full solvent environment. Such simulations could, in principle, be used to study the hydrolysis of this compound, providing insights into the role of individual solvent molecules in stabilizing the transition state and shuttling protons. This remains an area for future research to build a more complete, dynamic understanding of this compound's reactivity.

Spectroscopic Techniques for Mechanistic Interrogation

The elucidation of reaction mechanisms involving organophosphorus compounds such as this compound relies on a suite of advanced spectroscopic techniques. These methods provide real-time and structural data, enabling chemists to identify transient intermediates, monitor reaction progress, and map the intricate pathways of chemical transformations.

In-situ NMR Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for observing the dynamic changes within a reaction mixture as they occur. cardiff.ac.uk This technique allows for the real-time tracking of reactant consumption, intermediate formation and decay, and product generation, providing a kinetic and mechanistic window into the reaction. For organophosphorus compounds, ³¹P NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. jeol.com

The application of in-situ NMR in studying reactions of phosphonates can provide significant insights. For instance, in the study of metal-organic framework (MOF) formation involving phosphonate ligands, in-situ ¹H and ³¹P NMR have been used to monitor the time-dependent changes in the liquid phase and the crystallization process. cardiff.ac.uk This approach can reveal crucial information about molecular aggregation, speciation, and the kinetics of the reaction. cardiff.ac.uk While specific in-situ NMR studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of the technique are broadly applicable. The characteristic chemical shifts in ³¹P NMR can distinguish between the starting phosphonate, potential phosphorylated intermediates, and the final products. researchgate.netnih.gov Furthermore, coupling patterns between phosphorus and adjacent protons (¹H) or carbons (¹³C) can help in the structural elucidation of any transient species formed during the reaction. jeol.com

Table 1: General Application of In-situ NMR in Phosphonate Reaction Monitoring

| Parameter Monitored | NMR Nucleus | Information Gained | General Reference |

| Reactant Consumption | ³¹P, ¹H, ¹³C | Reaction kinetics, rate laws | cardiff.ac.uk |

| Intermediate Formation | ³¹P, ¹H | Structure and lifetime of transient species | acs.org |

| Product Formation | ³¹P, ¹H, ¹³C | Reaction yield and selectivity | cardiff.ac.uk |

| Changes in Chemical Environment | ³¹P | Detection of coordination or solvation changes | nih.gov |

Time-Resolved Spectroscopy for Transient Species Characterization

Time-resolved spectroscopy encompasses a range of techniques designed to study dynamic processes on extremely short timescales, from femtoseconds to seconds. wikipedia.org These methods are indispensable for detecting and characterizing short-lived transient species such as excited states, radicals, and reaction intermediates that are invisible to conventional spectroscopic methods. laserfocusworld.com Techniques like transient absorption and time-resolved fluorescence spectroscopy are particularly powerful in this regard. wikipedia.orglaserfocusworld.com

In the context of organophosphorus chemistry, time-resolved spectroscopy can be employed to investigate photochemical or fast thermal reactions. For example, the study of photolabile "caged" organophosphates often utilizes these techniques to follow the release and subsequent reactions of the active species. While direct time-resolved spectroscopic studies on this compound are not prominent in the literature, the methodology's potential is clear. A pump pulse (e.g., a laser flash) can initiate a reaction, and a subsequent probe pulse monitors the changes in the absorption or emission spectrum as a function of the delay time between the two pulses. wikipedia.org This allows for the construction of a kinetic profile for any transient species, providing insights into their formation and decay pathways.

The application of fluorescence spectroscopy, a type of time-resolved spectroscopy, has been explored for the real-time detection of organophosphates, demonstrating the sensitivity of spectroscopic methods to this class of compounds. nih.gov

Table 2: Potential Application of Time-Resolved Spectroscopy to this compound Reactions

| Technique | Timescale | Potential Information | General Reference |

| Transient Absorption Spectroscopy | Femtoseconds to milliseconds | Detection and kinetics of non-luminescent intermediates | wikipedia.org |

| Time-Resolved Fluorescence | Picoseconds to nanoseconds | Characterization of fluorescent intermediates or products | laserfocusworld.com |

| Time-Resolved Infrared Spectroscopy | Microseconds to seconds | Structural information on intermediates | wikipedia.org |

Isotopic Labeling Studies to Determine Reaction Pathways

In organophosphorus chemistry, isotopic labeling, particularly with ¹⁸O in the phosphate (B84403) or phosphonate group, has been instrumental in clarifying reaction mechanisms, such as those involving phosphoryl transfer. ucl.ac.uknih.gov For instance, by labeling one of the oxygen atoms of the phosphonate group in this compound with ¹⁸O, one could determine the precise mechanism of nucleophilic substitution at the phosphorus center. Analysis of the products by mass spectrometry or NMR spectroscopy would reveal the location of the ¹⁸O label, thereby distinguishing between different possible mechanistic pathways.

While specific isotopic labeling studies detailing the reaction mechanisms of this compound are not readily found in the surveyed literature, the principles of this method are fundamental to mechanistic chemistry. A theoretical study on the related compound, diethyl trichloro-methyl phosphonate, highlights the complexity of reactions at the phosphorus center and the potential for multiple reaction pathways that could be elucidated with isotopic labeling. imist.ma

Table 3: Illustrative Isotopic Labeling Strategies for this compound

| Isotope Label | Labeled Position | Analytical Technique | Mechanistic Question Addressed | General Reference |

| ¹³C | Chloromethyl carbon | Mass Spectrometry, ¹³C NMR | Fate of the chloromethyl group in substitution reactions | numberanalytics.com |

| ¹⁸O | Phosphonyl oxygen | Mass Spectrometry, ³¹P NMR | Mechanism of nucleophilic attack at phosphorus | ucl.ac.uknih.gov |

| ²H (Deuterium) | Propyl groups | Mass Spectrometry, ²H NMR | Involvement of the ester groups in side reactions | wikipedia.org |

Applications of Dipropyl Chloromethylphosphonate As a Versatile Synthetic Intermediate

Building Blocks for Organophosphorus Compound Libraries

The creation of compound libraries is essential for drug discovery and materials science. Dipropyl chloromethylphosphonate serves as a foundational starting material for various classes of organophosphorus compounds.

Substituted phosphonic and phosphinic acids are of significant interest due to their biological activities and applications as metal chelators. nih.gov this compound is an excellent starting point for synthesizing these derivatives. The core of its utility lies in the reactivity of the chloromethyl group.

The synthesis often begins with the generation of a carbanion at the methylene group using a strong base, such as lithium diisopropylamide (LDA). datapdf.com This lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce various substituents. datapdf.com Following the introduction of a new carbon-carbon bond, the dipropyl phosphonate (B1237965) ester can be hydrolyzed to the corresponding phosphonic acid. This hydrolysis is typically achieved under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid. nih.govbeilstein-journals.org

Alternatively, the Michaelis-Arbuzov reaction provides another route where a trialkyl phosphite (B83602) reacts with an alkyl halide to form a phosphonate. researchgate.net While not a direct use of this compound as the starting phosphonate, the principles of phosphonate chemistry are central. Once a substituted phosphonate ester is formed from a chloromethylphosphonate precursor, conversion to the acid is a common final step. d-nb.info

Phosphinic acids, which have two P-C bonds, can also be synthesized. nih.gov This often involves reactions with organometallic reagents like Grignard reagents, which can react with chlorophosphonates to form the second P-C bond. kent.ac.uk

Table 1: General Scheme for Synthesis of Substituted Phosphonic Acids

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carbanion Formation | This compound, Strong Base (e.g., LDA) | Lithiochloromethylphosphonate Anion |

| 2 | Alkylation/Addition | Electrophile (e.g., R-X, RCHO) | Substituted Dipropyl Alkylphosphonate |

| 3 | Hydrolysis | Concentrated Acid (e.g., HCl) | Substituted Alkylphosphonic Acid |

α-Amino phosphonates are structural analogs of α-amino acids and are known for their wide range of biological activities. researchgate.net The Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is a cornerstone for their synthesis. mdpi.comnih.gov While this method doesn't directly use this compound, derivatives of it are crucial. For instance, the anion of the chloromethylphosphonate can be used in related nucleophilic additions.

A more direct application involves the substitution of the chloride in this compound with an amino group or a precursor like an azide, which is subsequently reduced. This creates the key N-C-P backbone of α-amino phosphonates.

Furthermore, these α-amino phosphonates are building blocks for phosphonopeptides, which are peptide analogs with significant therapeutic potential as enzyme inhibitors. nih.govnih.gov A common strategy for synthesizing phosphonopeptides involves converting a dialkyl phosphonate into a more reactive phosphonochloridate. nih.govencyclopedia.pub For example, a protected aminoalkylphosphonate can be treated with reagents like phosphorus pentachloride or oxalyl chloride to generate the corresponding phosphonochloridate. nih.gov This reactive intermediate is then coupled with an amino acid or peptide ester to form the characteristic phosphonamidate bond of the phosphonopeptide. nih.govencyclopedia.pubresearchgate.net

Table 2: Representative Synthesis of α-Amino Phosphonates via Kabachnik-Fields Reaction

| Aldehyde | Amine | Phosphite Source | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Dimethyl Phosphite | Amberlite IRC-748 | Dimethyl (phenyl(phenylamino)methyl)phosphonate | High |

| 4-Chlorobenzaldehyde | Aniline | Dimethyl Phosphite | Amberlite IRC-748 | Dimethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | High |

| 4-Methoxybenzaldehyde | Benzylamine | Diethyl Phosphite | Phenylboronic acid | Diethyl ((4-methoxyphenyl)(benzylamino)methyl)phosphonate | Good |

| Furfural | Furfurylamine | Diethyl Phosphite | Iodine on Silica Gel (MW) | Diethyl (furfuryl(furan-2-yl)methylamino)phosphonate | Good |

Note: This table illustrates the general Kabachnik-Fields reaction, a primary method for synthesizing the α-amino phosphonate scaffold for which this compound is a precursor. nih.govresearchgate.net

Phosphorylated formaldehyde derivatives, such as acetals and thioacetals, are another class of compounds accessible from chloromethylphosphonates. nih.govnih.gov These compounds serve as useful synthetic intermediates. The synthesis of phosphorylated formaldehyde acetals can be achieved through the reaction of hydrophosphinoyl compounds with orthoformate esters. nih.gov this compound can be converted into such derivatives. For example, reaction with sodium alkoxides can lead to the formation of dipropyl (dialkoxymethyl)phosphonates. These acetals can then undergo further transformations. For example, treatment of diethyl (diethoxymethyl)phosphonate with titanium tetrachloride can yield diethyl [(ethoxy)chloromethyl]phosphonate, a halogenated acetal. nih.gov

Precursors in Heterocyclic Chemistry

The unique reactivity of the chloromethylphosphonate anion makes it a powerful tool for constructing strained and functionalized heterocyclic rings, which are core structures in many pharmaceuticals and natural products.

Aziridine phosphonates are valuable synthetic intermediates because the strained three-membered ring can be opened regio- and stereoselectively to afford a variety of functionalized α- or β-amino phosphonic acid derivatives. nih.govnih.gov A primary method for their synthesis involves the reaction of the carbanion generated from this compound with an imine. This reaction proceeds via a nucleophilic attack of the phosphonate carbanion on the imine carbon, followed by an intramolecular SN2 reaction where the nitrogen anion displaces the chloride to form the aziridine ring. The stereoselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the imine and phosphonate. Another established route to aziridines is the intramolecular cyclization of a vicinal haloamine, a structure that can be readily prepared using a chloromethylphosphonate as a building block. nih.gov

The Darzens reaction, or glycidic ester condensation, is a classic method for forming epoxides. organic-chemistry.org This reaction can be adapted to use α-halophosphonates, such as this compound, in place of α-haloesters. The reaction involves the condensation of a ketone or aldehyde with the chloromethylphosphonate in the presence of a base. organic-chemistry.org

The mechanism begins with the deprotonation of the chloromethyl group to form a resonance-stabilized carbanion. organic-chemistry.org This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 cyclization, displacing the chloride ion to form the 1,2-epoxyalkylphosphonate (also known as a glycidic phosphonate). organic-chemistry.org The diastereoselectivity of the epoxide formation can be influenced by the choice of base and reaction conditions. researchgate.net These epoxyphosphonates are versatile intermediates for further synthetic transformations.

Reagent Development and Catalysis Utilizing Chloromethylphosphonate Scaffolds

The this compound scaffold serves as a foundational element for the development of various reagents and catalytic systems. The presence of the reactive C-Cl bond and the tunable nature of the phosphonate moiety allow for its modification and incorporation into sophisticated molecular architectures designed for specific synthetic purposes.

Role in Wittig-Horner-Emmons Type Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds, often with high stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org While the classical HWE reaction often employs phosphonates with electron-withdrawing groups to facilitate carbanion formation, the chloromethylphosphonate scaffold offers a unique entry point for the synthesis of vinylphosphonates and other functionalized alkenes.

The general mechanism of the HWE reaction begins with the deprotonation of the phosphonate at the α-carbon to generate a nucleophilic carbanion. This carbanion then adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate (B84403) salt yields the alkene product. The stereochemical outcome of the HWE reaction, leading to either the (E) or (Z)-alkene, is influenced by several factors, including the structure of the phosphonate and carbonyl compound, the reaction conditions (base, solvent, temperature), and the nature of the metal counterion. wikipedia.orgresearchgate.net Generally, the HWE reaction favors the formation of (E)-alkenes due to the thermodynamic stability of the anti-oxaphosphetane intermediate. wikipedia.orgalfa-chemistry.com

While specific research detailing the extensive use of this compound in HWE reactions is not broadly available in the public domain, the general principles of the reaction can be applied. The chloromethyl group can be retained in the product, leading to the formation of chloromethyl-substituted vinylphosphonates, or it can be displaced by a nucleophile prior to the olefination step.

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Influence on Stereoselectivity |

| Phosphonate Structure | Bulky phosphonate esters can influence the approach of the reactants. alfa-chemistry.com |

| Carbonyl Compound | Sterically hindered aldehydes and ketones can affect the facial selectivity of the nucleophilic attack. wikipedia.org |

| Base | The choice of base (e.g., NaH, LDA, KHMDS) and its counterion (Li+, Na+, K+) can alter the stereochemical course of the reaction. wikipedia.org |

| Reaction Temperature | Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product. wikipedia.org |

| Additives | The presence of salts like LiCl can influence the reaction rate and stereoselectivity. chem-station.com |

This table presents general factors influencing the HWE reaction and is not based on specific data for this compound.

Development of Phosphonate-Based Ligands for Transition Metal Catalysis

Phosphorus compounds are ubiquitous as ligands in transition metal catalysis due to their ability to fine-tune the electronic and steric properties of the metal center. nih.gov While phosphines have been the dominant class of phosphorus-based ligands, phosphonates have also been explored for their potential in catalysis. The this compound scaffold can be functionalized to create novel phosphonate-based ligands.

The synthesis of such ligands would typically involve the nucleophilic displacement of the chloride ion by a coordinating group, such as a pyridine, imidazole, or another phosphorus-containing moiety. The resulting bidentate or polydentate ligands can then be complexed with various transition metals, such as palladium, rhodium, or nickel, to generate catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov

Table 2: Potential Applications of Phosphonate-Based Ligands in Transition Metal Catalysis

| Cross-Coupling Reaction | Description | Potential Role of Phosphonate Ligand |

| Suzuki-Miyaura Coupling | Formation of a C-C bond between an organoboron compound and an organohalide. | Modulate the electronic properties of the palladium catalyst to enhance catalytic activity and stability. nih.gov |

| Heck Coupling | Formation of a C-C bond between an alkene and an organohalide. | Influence the regioselectivity and stereoselectivity of the alkene insertion step. |

| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Stabilize the palladium and copper catalytic species involved in the reaction cycle. |

This table outlines potential applications and is not based on specific experimental results with ligands derived from this compound.

Functionalization for Other Synthetic Transformations

The reactivity of the chloromethyl group in this compound allows for its conversion into a variety of other functional groups, thereby expanding its utility as a synthetic intermediate. Nucleophilic substitution reactions are a primary pathway for the functionalization of this compound. sapub.org

A range of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines would yield aminomethylphosphonates, while reaction with alkoxides or phenoxides would produce the corresponding ethers. Thiolates can be used to synthesize thiomethylphosphonates. Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new C-C bonds, leading to more complex phosphonate derivatives. sapub.org

These functionalized phosphonates can then serve as building blocks in the synthesis of more elaborate molecules, including biologically active compounds and materials with specific properties. The phosphonate moiety itself can be a key pharmacophore or can be used to introduce polarity or water solubility into a molecule.

Table 3: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Class | Potential Application |

| Amines (R₂NH) | Aminomethylphosphonates | Synthesis of enzyme inhibitors, herbicides, and pharmaceuticals. |

| Alkoxides (RO⁻) | Alkoxymethylphosphonates | Intermediates in natural product synthesis. |

| Thiolates (RS⁻) | Thiomethylphosphonates | Precursors to compounds with potential biological activity. |

| Cyanide (CN⁻) | Cyanomethylphosphonates | Versatile intermediates for further functionalization. |

| Azide (N₃⁻) | Azidomethylphosphonates | Precursors to aminomethylphosphonates via reduction. |

This table provides illustrative examples of potential reactions and is not based on a comprehensive review of the literature for this compound.

Derivatives, Analogues, and Structure Activity Relationship Studies in the Context of Dipropyl Chloromethylphosphonate

Synthesis and Chemical Properties of Alkyl and Aryl Chloromethylphosphonate Analogues

The synthesis of analogues of dipropyl chloromethylphosphonate typically involves variations of the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a haloalkane to form a phosphonate (B1237965). georganics.sk For aryl analogues, metal-catalyzed cross-coupling reactions are often employed to form the crucial P-C bond. researchgate.net

The nature of the alkyl groups on the phosphonate ester significantly influences its chemical behavior. Both the length and the degree of branching of these chains can alter the steric and electronic environment around the phosphorus center, thereby affecting reactivity, solubility, and intermolecular interactions.

Longer alkyl chains can enhance the lipophilicity of the molecule, which may affect its solubility in different media and its ability to cross biological membranes. However, increasing the chain length or introducing branching near the reaction center can lead to greater steric hindrance. This steric bulk can impede the approach of nucleophiles to the phosphorus atom or the adjacent chloromethyl carbon, slowing the rate of substitution reactions. nih.gov For instance, the reactivity of phosphate (B84403) esters under mechanochemical stress is highly dependent on the alkyl substituent, with secondary alkyl groups (more branched) dissociating faster than primary n-alkyl groups due to the formation of more stable carbocation intermediates. nih.gov In polymer systems, the position of alkyl-chain branching can drastically alter backbone conformation and aggregation properties due to changes in steric hindrance. nih.gov

| Analogue Structure | Modification | Expected Impact on Reactivity | Governing Factor |

|---|---|---|---|

| Dimethyl chloromethylphosphonate | Shorter Chain (Methyl) | Higher reactivity in SN2 reactions | Less steric hindrance |

| Di-n-hexyl chloromethylphosphonate | Longer Chain (n-Hexyl) | Slightly decreased reactivity, increased lipophilicity | Increased steric bulk |

| Di-isopropyl chloromethylphosphonate | Branched Chain (Isopropyl) | Significantly lower reactivity | High steric hindrance |

| Di-tert-butyl chloromethylphosphonate | Highly Branched (tert-Butyl) | Very low reactivity | Extreme steric hindrance |

Replacing the alkyl esters with aryl or heteroaromatic groups introduces significant electronic changes. Aryl halides generally exhibit lower reactivity in nucleophilic substitution compared to alkyl halides. unl.pt The synthesis of arylphosphonates can be achieved through methods like the Michaelis-Arbuzov reaction, though it may require catalysts for less reactive aryl halides, or through metal-catalyzed cross-coupling reactions. researchgate.net The introduction of electron-withdrawing or electron-donating substituents on the aromatic ring allows for the fine-tuning of the phosphonate's electrophilicity and stability. nih.gov For example, α-aminoalkylphosphonate diaryl esters are potent inhibitors of serine proteases, and their specificity can be modulated by introducing different substituents on the aryl rings. nih.gov

Designed Phosphonate Analogues for Specific Research Objectives

The phosphonate group is a key structural motif in medicinal chemistry, primarily because it serves as a stable bioisostere of the phosphate group. frontiersin.orgnih.gov The P-C bond in phosphonates is resistant to enzymatic and chemical hydrolysis, unlike the P-O bond in phosphates. frontiersin.orgnih.gov This stability makes phosphonate analogues invaluable tools for probing biological systems.

A major application of phosphonate chemistry is in the synthesis of nucleoside analogues with antiviral and anticancer properties. frontiersin.org Many nucleoside drugs must be phosphorylated to their active triphosphate form within the cell, a process that can be inefficient. nih.govacs.org By synthesizing nucleoside phosphonates, the first and often rate-limiting phosphorylation step can be bypassed. acs.org

These analogues, such as the clinically important adefovir (B194249) and tenofovir, feature a phosphonomethoxy group that acts as an isopolar and isosteric mimic of a phosphate group. nih.govfrontiersin.org Their synthesis involves coupling a phosphonate-containing side chain to a nucleobase, using methods like Mitsunobu coupling or the reaction of activated phosphonate substrates with nucleosides. semanticscholar.org These acyclic nucleoside phosphonates can then be further phosphorylated by cellular kinases to become potent inhibitors of viral polymerases. nih.gov

Compounds containing two phosphonate groups, known as bisphosphonates, are another critical class of molecules, particularly for the treatment of bone disorders. d-nb.inforsc.org Geminal bisphosphonates, which feature a P-C-P core, are synthetic analogues of pyrophosphate. rsc.org Their synthesis often involves reactions like the Michael addition of nucleophiles to vinylidene bisphosphonates or one-pot reactions of amines with dialkyl phosphite and triethyl orthoformate. unl.ptrsc.orgnih.gov These methods allow for the creation of a wide library of bisphosphonate compounds with diverse structures and potential biological activities. nih.gov For instance, an efficient synthesis has been developed for steroid-bisphosphonate conjugates, which are being investigated as potential bone resorption inhibitors. nih.gov

| Compound Class | Key Structural Feature | Common Synthetic Precursor/Reaction | Reference |

|---|---|---|---|

| Geminal γ-Oxobisphosphonates | P-C-P moiety on a ketone structure | Michael addition of cyclic ketones to a vinyl phosphonate | unl.pt |

| (Arylmethylene)bisphosphonate Esters | P-C-P moiety attached to an aryl group | Derived from (arylmethylene)phosphonate esters | d-nb.info |

| Nitrogen-containing Bisphosphonates (N-BPs) | P-C-P moiety with a nitrogen atom in the side chain | One-pot reaction of amines, dialkyl phosphite, and triethyl orthoformate | nih.gov |

| Steroidal Bisphosphonate Conjugates | Geminal bisphosphonate linked to a steroid | Convergent synthesis using benzyl (B1604629) bisphosphonates and Meldrum's acid chemistry | nih.gov |

Intermolecular Interactions and Enzymatic Studies of Phosphonate Esters

The phosphoryl group (P=O) in phosphonate esters is a strong hydrogen bond acceptor, a property that is fundamental to their interaction with biological macromolecules like enzymes. nih.govrsc.org This ability to form hydrogen bonds is critical for the specific binding of phosphonate inhibitors within an enzyme's active site. acs.org

Phosphonate esters, particularly those designed as analogues of natural substrates, are widely used as enzyme inhibitors. nih.govnih.gov α-Aminoalkylphosphonate diaryl esters, for example, are highly effective and selective irreversible inhibitors of serine proteases. nih.gov Their structure mimics the tetrahedral transition state of peptide bond hydrolysis. nih.govnih.gov The phosphonate reacts with the hydroxyl group of the active site serine residue, forming a stable, covalent phosphonyl-enzyme complex, thereby inactivating the enzyme. nih.gov This mechanism-based inhibition makes phosphonate esters powerful tools for studying enzyme function, determining cellular localization, and for applications in proteomics. nih.gov The reactivity and selectivity of these inhibitors can be precisely controlled by modifying the peptidyl chain and the electronic properties of the aryl ester groups. nih.govacs.org

Chemical Reactivity of Phosphonoester Linkages

The core of this compound's reactivity lies in its phosphonoester functional group. This group consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen (the ester linkage) and a carbon atom (the chloromethyl group). The stability and reaction pathways of the P-O-C ester linkages are critical to its chemical profile.

Phosphonate esters are generally susceptible to hydrolysis, a reaction where water cleaves the P-O bond. nih.gov This process can occur under both acidic and basic conditions, typically proceeding in a stepwise manner to first yield a phosphonate monoester and finally the phosphonic acid. nih.govresearchgate.net

Under acidic conditions , the hydrolysis of dialkyl phosphonates is a common and widely applied reaction. nih.gov The reaction is often catalyzed by strong mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) and may require elevated temperatures (reflux) for completion. nih.gov The size of the alkyl group can influence the reaction rate; for instance, isopropyl esters have been observed to hydrolyze faster than methyl esters under acidic catalysis. nih.gov

Under basic conditions , hydrolysis also occurs via nucleophilic attack on the phosphorus atom. nih.gov However, the reactivity trend related to the alkyl group is reversed compared to acidic conditions. Methyl esters react significantly faster—reportedly up to 1000 times faster—than their isopropyl counterparts in base-catalyzed hydrolysis. nih.gov

Beyond hydrolysis, the phosphonoester linkage can react with various nucleophiles. thieme-connect.defrontiersin.org These reactions can proceed through two main pathways:

Attack at the Phosphorus Atom: A nucleophile attacks the electrophilic phosphorus center, leading to the cleavage of a P-O bond. This is a common mechanism in hydrolysis and in reactions with other nucleophiles like amines. thieme-connect.defrontiersin.org

Attack at the α-Carbon: A nucleophile attacks the carbon atom of the ester's alkyl group, with the phosphate group acting as a leaving group. This SN2-type reaction is particularly effective for dealkylation using soft, weakly basic nucleophiles like iodide or thiolate ions. thieme-connect.de

The specific conditions dictate the prevailing mechanism. The nature of the nucleophile, the solvent, pH, and the exact structure of the phosphonate ester are all determining factors. thieme-connect.defrontiersin.org

Substrate Mimicry and Enzyme Inhibition Studies

Organophosphorus compounds, including phosphonates, are widely recognized for their ability to act as potent enzyme inhibitors. researchgate.net This inhibitory action often stems from their capacity to mimic the transition state of a substrate during an enzyme-catalyzed reaction. wikipedia.org

The tetrahedral geometry of the phosphonate group is key to its function as a transition-state analogue. researchgate.net In many enzymatic reactions, such as the hydrolysis of peptides or esters, the reaction proceeds through a high-energy tetrahedral intermediate. nih.gov An enzyme's active site is exquisitely shaped to bind to and stabilize this transient structure, thereby lowering the activation energy of the reaction. wikipedia.org Because phosphonate-containing molecules are stable compounds that structurally and electronically resemble this unstable intermediate, they can bind to the enzyme's active site with very high affinity, often orders of magnitude more tightly than the actual substrate or product. wikipedia.orgnih.gov This strong, often reversible, binding effectively blocks the active site and inhibits the enzyme's function. libretexts.org

In the case of this compound, the chloromethyl group (-CH₂Cl) acts as a reactive element. The phosphonate portion of the molecule directs it to the active site of a target enzyme, such as a serine hydrolase (e.g., acetylcholinesterase) or a cysteine protease. Once positioned, a nucleophilic amino acid residue in the enzyme's active site (like the hydroxyl group of serine or the thiol group of cysteine) can attack the adjacent chloromethyl group. This results in the displacement of the chloride ion and the formation of a stable, covalent bond between the enzyme and the inhibitor. This process is a form of irreversible inhibition, as the enzyme is permanently modified and inactivated.

This mechanism classifies such inhibitors as "mechanism-based inhibitors" or "suicide inhibitors" because the enzyme's own catalytic mechanism is co-opted to activate the inhibitor, leading to its own irreversible inactivation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrochloric acid |

| Hydrobromic acid |

Future Research Trajectories and Innovations in Chloromethylphosphonate Chemistry

Advancements in Green Chemistry Methodologies for Phosphonate (B1237965) Synthesis

The synthesis of phosphonates is undergoing a significant transformation to align with the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. eurekalert.orgsciencedaily.com This shift addresses the environmental impact of traditional chemical processes and the need to conserve critical resources like phosphorus. eurekalert.org Research is focused on developing methods that are more energy-efficient, utilize sustainable solvents, and improve atom economy. rsc.org

Several sustainable methods for phosphonate synthesis have been successfully implemented:

Microwave-Promoted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. rsc.org In phosphonate synthesis, such as the Michaelis-Arbuzov reaction, microwaves provide rapid and uniform heating, often leading to shorter reaction times, higher yields, and fewer by-products compared to conventional heating methods. rsc.orgrsc.org This technique can significantly reduce energy consumption. rsc.org

Ultrasound-Assisted Methods: Sonication, the application of ultrasound energy to a reaction, is another eco-friendly approach. rsc.org The acoustic waves create cavitation bubbles in the reaction medium, which upon collapsing, generate localized high-temperature and high-pressure zones, enhancing reaction rates and efficiency. rsc.org

Solvent-Free Synthesis: A key goal of green chemistry is to minimize the use of volatile organic solvents. rsc.org Many phosphonate synthesis reactions, including the Kabachnik–Fields reaction for producing α-aminophosphonates, can be performed under solvent-free conditions, which simplifies purification, reduces waste, and lowers environmental impact. rsc.org

Use of Green Catalysts and Solvents: Research is also exploring the use of water as a solvent and the development of recyclable or biodegradable catalysts to further reduce the environmental footprint of phosphonate production. rsc.org

Comparison of Green Synthesis Methodologies for Phosphonates

| Methodology | Principle | Key Advantages | Relevant Reaction Types |

|---|---|---|---|

| Microwave-Promoted Synthesis | Energy transfer via microwaves directly to the reaction mixture. rsc.org | - Reduced reaction times

| - Michaelis-Arbuzov rsc.org |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances mass transfer and reaction rates. rsc.org | - Improved efficiency

| - Various C-P bond formations |

| Solvent-Free Synthesis | Reactants are mixed in the absence of a solvent. rsc.org | - Eliminates solvent waste

| - Kabachnik–Fields rsc.org |

Machine Learning and AI Applications in Phosphonate Design and Reaction Prediction

In the context of phosphonate chemistry, AI and ML are being applied in several key areas:

Reaction Prediction and Optimization: AI models can predict the products, yields, and optimal conditions for chemical reactions with high accuracy. chemcopilot.comchemai.io By learning from millions of documented reactions, these models can help chemists design more efficient synthetic routes for complex phosphonates, minimizing trial-and-error in the lab. chemcopilot.com Some advanced AI systems, like the FlowER model, incorporate fundamental physical laws, such as the conservation of mass, to ensure the chemical validity of their predictions. mit.edu

Design of Novel Phosphonates: ML algorithms are used to design new phosphonate molecules for specific applications. researchgate.net For instance, in materials science, ML can identify compositional spaces for designing new phosphors or polymers with specific optical or mechanical properties. researchgate.netnih.gov By inputting desired characteristics, the model can generate and screen virtual libraries of candidate molecules, identifying the most promising structures for synthesis.

Accelerating Materials Discovery: The integration of AI with automated synthesis platforms creates a closed-loop system where AI proposes new materials, robots perform the synthesis and testing, and the results are fed back to the AI to refine future predictions. researchgate.net This high-throughput approach can dramatically accelerate the discovery of new phosphonate-based materials.

Applications of AI/ML in Phosphonate Chemistry

| Application Area | AI/ML Technique | Objective and Impact |

|---|---|---|

| Reaction Prediction | Neural Networks (e.g., Seq2Seq, Transformers), Graph Neural Networks (GNNs) researchgate.net | - Predicts reaction outcomes, by-products, and yields. chemcopilot.com |

| Retrosynthetic Planning | Rule-based planners, Monte Carlo tree search researchgate.net | - Designs efficient, multi-step synthetic pathways for target molecules. researchgate.net |

| Materials Design | Support Vector Machines, Decision Trees, Deep Neural Networks researchgate.netresearchgate.net | - Predicts material properties from chemical structure. researchgate.net |

Expansion into Novel Areas of Materials Science and Supramolecular Chemistry

The unique chemical properties of the phosphonate group, particularly its strong coordination to metal ions and its ability to act as a versatile linker, make it an invaluable component in the construction of advanced materials. mdpi.com Chloromethylphosphonates serve as functional building blocks for creating complex, highly organized structures with tailored properties.

Metal-Organic Frameworks (MOFs): Phosphonate-based MOFs are a significant area of research. mdpi.com These materials are constructed from metal ions or clusters linked by organic phosphonate ligands, creating highly porous and crystalline structures. The stability and structural versatility of metal phosphonates allow for the design of materials suitable for applications in gas storage and separation, catalysis, and as sorbents for environmental remediation. mdpi.commdpi.com The functional group of the phosphonate, such as the chloromethyl group, can be further modified to impart specific properties to the final material.

Supramolecular Assemblies: Supramolecular chemistry focuses on creating complex systems through non-covalent interactions (e.g., hydrogen bonding, metal coordination). nih.gov Phosphonate-containing molecules can be designed to self-assemble into well-defined nanostructures like vesicles, micelles, or layered materials. researchgate.net These assemblies have potential applications in drug delivery, sensing, and catalysis. The field of supramolecular photochemistry, for example, studies how confining molecules within these assemblies can alter their photochemical behavior, leading to highly selective reactions. rsc.org

Functional Polymers and Composites: Phosphonates are incorporated into polymers to enhance properties such as flame retardancy, thermal stability, and ion conductivity. They are also used to create functional materials for specific applications, such as sorbents for rare earth elements or smart fertilizers that can control nutrient release while adsorbing herbicides like glyphosate. mdpi.comacs.org

Q & A

Q. What are the recommended safety protocols for handling Dipropyl chloromethylphosphonate in laboratory settings?

this compound, as an organophosphorus compound, requires stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, as organophosphonates may release toxic decomposition products (e.g., phosphorus oxides) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent hydrolysis reactions .

- Emergency Procedures: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data is limited, analogous phosphonate esters (e.g., dimethyl derivatives) suggest the following methodologies:

- Esterification: React chloromethylphosphonic acid with propanol using a coupling agent (e.g., DCC) under anhydrous conditions .

- Transesterification: Substitute alkoxy groups in pre-formed phosphonates (e.g., trimethyl phosphite) with dipropyl groups via acid catalysis .

- Purification: Column chromatography or fractional distillation is recommended to isolate high-purity product, followed by characterization via P NMR and IR spectroscopy .

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic Analysis:

- Elemental Analysis: Validate stoichiometry using CHNS/O and inductively coupled plasma (ICP) for phosphorus content .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

- DFT Calculations: Use Gaussian or ORCA software to model reaction pathways. Optimize geometry at the B3LYP/6-31G(d) level to assess steric/electronic effects of the chloromethyl group .

- Transition State Analysis: Identify intermediates in nucleophilic substitution reactions (e.g., with amines) to predict regioselectivity .

- Solvent Effects: Simulate solvation models (e.g., PCM) to evaluate solvent polarity’s impact on hydrolysis rates .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Experimental Replication: Standardize variables (e.g., temperature, catalyst loading) across labs to isolate discrepancies .

- In Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track reaction progress and identify side products .

- Statistical Design of Experiments (DoE): Apply factorial designs to test interactions between variables (e.g., pH, solvent) and optimize conditions .

Q. How can researchers mitigate hydrolysis of this compound during long-term storage?

- Anhydrous Conditions: Store under inert gas (N/Ar) in sealed, moisture-resistant containers .

- Stabilizers: Add desiccants (e.g., molecular sieves) or radical inhibitors (e.g., BHT) to suppress degradation .

- Low-Temperature Storage: Maintain at –20°C to reduce kinetic activity of the chloromethyl group .

Q. What advanced analytical techniques quantify trace impurities in this compound?

- GC-MS or LC-MS: Detect low-abundance byproducts (e.g., propyl chloride) with high sensitivity .

- X-ray Crystallography: Resolve structural ambiguities in crystalline derivatives .

- ICP-MS: Measure trace metal contaminants (e.g., from catalysts) at ppb levels .

Methodological Notes

- Safety-Centric Design: Incorporate hazard analysis (per NFPA guidelines) into experimental workflows to address flammability and toxicity risks .

- Data Reproducibility: Document all parameters (e.g., stirring rate, reagent purity) to enable cross-study comparisons .

- Ethical Compliance: Adhere to institutional protocols for hazardous waste disposal and occupational exposure limits (e.g., ACGIH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.